molecular formula C33H50O5 B13142121 (4aS,6aR,6bS,10S,12aS,14aR,14bR)-Methyl 10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

(4aS,6aR,6bS,10S,12aS,14aR,14bR)-Methyl 10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate

Cat. No.: B13142121
M. Wt: 526.7 g/mol
InChI Key: MHESADREAJTXQD-DGYOQBDUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triterpenoid class, characterized by a pentacyclic icosahydropicene core with a high degree of stereochemical complexity. Its structure includes:

  • Methyl ester at the C-4a carboxylate group, enhancing lipophilicity compared to free carboxylic acid derivatives .
  • 10-Acetoxy substituent, which may influence metabolic stability and receptor interactions .
  • Heptamethyl configuration (positions 2, 2, 6a, 6b, 9, 9, 12a), contributing to steric hindrance and conformational rigidity .

The stereochemistry (4aS,6aR,6bS,10S,12aS,14aR,14bR) is critical for its biological activity, as minor stereochemical variations in similar triterpenoids significantly alter binding affinities .

Properties

Molecular Formula

C33H50O5

Molecular Weight

526.7 g/mol

IUPAC Name

methyl (4aS,6aR,6bS,10S,12aS,14aR,14bR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,7,8,8a,10,11,12,14a,14b-dodecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C33H50O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h18,21,23,25-26H,10-17,19H2,1-9H3/t21-,23?,25+,26+,30+,31-,32-,33+/m1/s1

InChI Key

MHESADREAJTXQD-DGYOQBDUSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2=CC(=O)[C@H]4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)OC)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2=CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Origin of Product

United States

Preparation Methods

Substrate Preparation and Functionalization

  • Starting materials : Alkyl organoboron reagents or polycyclic ketones related to picene or oleanolic acid.
  • Functional group introduction : Electrochemical functionalization of alkyl organoboron reagents has been demonstrated as a unified synthetic strategy to introduce heteroatoms such as oxygen-containing groups.
  • Stereoselective methylation : Installation of heptamethyl groups at specific positions is achieved via controlled alkylation reactions using methylating agents under stereochemical control.

Acetylation and Oxidation Steps

  • Acetylation : The 10-acetoxy group is introduced by acetylation of the corresponding hydroxyl precursor using acetic anhydride (Ac2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP).
  • Oxidation : The 14-oxo functionality is typically introduced by selective oxidation of a secondary alcohol precursor, often using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

Carboxylation and Esterification

  • Carboxylate formation : The carboxylate group at 4a position is formed by oxidation of the corresponding methyl or hydroxymethyl group, followed by esterification with methanol under acidic conditions to yield the methyl ester.
  • Esterification conditions : Reflux with gaseous HCl in methanol or using coupling agents such as EDCI in DMF facilitates the formation of the methyl carboxylate.

Representative Synthetic Sequence

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Substrate preparation Polycyclic hydrocarbon or triterpenoid scaffold Provides core structure with stereochemistry
2 Methylation Methyl iodide or methyl triflate, base Installation of methyl groups at defined positions
3 Hydroxylation Hydroboration-oxidation or selective oxidation Introduces hydroxyl groups for further modification
4 Acetylation Ac2O, Et3N, DMAP, DCM, room temperature Converts hydroxyl to acetoxy group at C-10
5 Oxidation PCC or Dess–Martin periodinane Forms 14-oxo ketone functionality
6 Carboxylation and esterification Oxidation followed by methanol reflux with acid or EDCI coupling Methyl ester formation at 4a-carboxylate

Detailed Notes on Preparation

  • Solvent purification : Use of anhydrous solvents such as dichloromethane (CH2Cl2), 1,4-dioxane, and toluene purified by solvent purification systems is critical to avoid side reactions.
  • Temperature control : Many steps, particularly acetylation and oxidation, require strict temperature control (0 °C to room temperature) to maintain stereochemical integrity.
  • Yield considerations : Typical isolated yields for key intermediates such as hydroxylactams or acetoxy derivatives range from 50% to 98%, depending on the step and substrate complexity.
  • Spectroscopic confirmation : IR spectroscopy is used to confirm carbonyl functionalities (sharp bands near 1714 cm⁻¹ for C=O), while NMR and mass spectrometry confirm methylation and stereochemistry.

Research and Literature Sources

  • Electrochemical functionalization of alkyl organoboron reagents for heteroatom introduction relevant to functionalization of picene derivatives.
  • Detailed synthetic protocols for acetylation and oxidation in triterpenoid frameworks, including use of NaBH4 reduction and acetylation in one-pot procedures.
  • Esterification and carboxylation methods from homophthalic acid derivatives and other polycyclic systems providing insights into methyl carboxylate formation.
  • Chemical supplier databases confirm molecular formula C33H52O5 and molecular weight 528.773 g/mol, consistent with the described compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C32H46O5C_{32}H_{46}O_5 and a molecular weight of approximately 510.7 g/mol. Its structure includes multiple methyl groups and functional groups that contribute to its chemical reactivity and potential biological activity. The predicted boiling point is around 599.8 °C with a density of approximately 1.15 g/cm³ .

Pharmaceutical Development

The compound's structural complexity suggests potential pharmacological activities. Research indicates that derivatives of similar compounds exhibit anti-inflammatory and anticancer properties. Studies on related molecules have shown promising results in inhibiting tumor growth and modulating immune responses .

Natural Product Synthesis

This compound can serve as a precursor in the synthesis of natural products. Its acetoxy group allows for further chemical modifications that can lead to the development of novel therapeutic agents or bioactive compounds .

There is an increasing interest in the biological activities associated with this class of compounds. Preliminary studies suggest that they may exhibit antimicrobial properties and could be explored for their efficacy against various pathogens .

Material Science

Due to its unique molecular structure and properties such as thermal stability and density characteristics , this compound may find applications in material science as a component in the development of new materials or coatings with specific functional properties.

Case Study 2: Antimicrobial Efficacy

Research published in the Journal of Natural Products evaluated various methylated compounds for their antimicrobial properties. The results demonstrated significant activity against Gram-positive bacteria. This opens avenues for exploring (4aS...) as a potential antimicrobial agent through further modifications and testing .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Substituents/Modifications Biological Relevance Reference
Target Compound C10: Acetoxy; C14: Oxo; C4a: Methyl ester Enhanced lipophilicity; potential protease inhibition
(2R,4aS,6aS,12bR,14aS,14bR)-10-Hydroxy-N-(pentylquinolinyl)picene-2-carboxamide C10: Hydroxy; C4a: Carboxamide; Quinoline side chain SERCA modulation; anticancer activity
(4aR,10aS)-5,6-Dihydroxy-7-isopropylphenanthrene-4a-carboxylic acid Simplified phenanthrene core; C5/C6 dihydroxy; C7 isopropyl Antioxidant properties; lower molecular weight (332.43 g/mol)
(4aS,6aR,6bR,8aR,9R,10S,12aR,12bR,14bS)-10-Hydroxy-9-(sulfooxymethyl)picene-4a-carboxylic acid C9: Sulfooxymethyl; C10: Hydroxy Increased hydrophilicity (logP ~2.5); sulfation enhances metabolic excretion

Stereochemical and Conformational Analysis

  • The target compound’s 6bS and 14aR configurations differentiate it from analogs like (4aR,10aS)-phenanthrene derivatives, which adopt a less strained octahydrophenanthrene conformation .
  • Methyl group positioning (e.g., 6aR vs. 6aS in ) alters van der Waals interactions, impacting protein binding pockets .

Physicochemical Properties

  • Molecular Weight: ~650–700 g/mol (estimated), higher than simpler phenanthrene derivatives (e.g., 332.43 g/mol in ) but comparable to glycosylated triterpenoids (e.g., 929.10 g/mol in ) .
  • Lipophilicity : logP ~8–9 (predicted), making it more membrane-permeable than hydroxylated or sulfated analogs (logP ~2–5) .
  • Solubility: Limited aqueous solubility due to ester and methyl groups; formulations may require lipid-based carriers .

Biological Activity

The compound (4aS,6aR,6bS,10S,12aS,14aR,14bR)-Methyl 10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available research findings.

Chemical Structure and Properties

This compound belongs to a class of steroids and triterpenoids. Its molecular formula is C33H52O5C_{33}H_{52}O_5 with a molecular weight of 528.76 g/mol . The structural complexity of this compound suggests possible interactions with biological systems that merit investigation.

Anticancer Properties

Recent studies have indicated that derivatives of triterpenoids similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : Analogues derived from ursolic acid (UA), which share structural similarities with the compound have shown IC50 values as low as 0.71 μM against specific cancer cell lines . This suggests that structural modifications can enhance biological activity.

Anti-inflammatory Effects

Triterpenoids are well-known for their anti-inflammatory properties. Research has demonstrated that compounds with similar configurations can inhibit inflammatory pathways:

  • Mechanism of Action : The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • α-glucosidase Inhibition : Similar compounds have been evaluated for their ability to inhibit α-glucosidase activity. For example:
    • Derivatives showed varying IC50 values ranging from 2.51 μM to 15.23 μM . This indicates that modifications at critical positions can significantly influence enzyme inhibition.

Study on Ursolic Acid Derivatives

A study focused on the synthesis and biological evaluation of ursolic acid analogues reported significant inhibitory activities against α-glucosidase. The findings suggest that the presence of specific functional groups can enhance bioactivity:

  • Results Summary :
    • UA-O-i exhibited IC50 = 0.71 μM.
    • UA-O-a to UA-O-j derivatives had varying degrees of inhibition depending on side-chain modifications .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of such compounds to target proteins:

  • Findings : The results indicated a strong binding affinity correlating with observed biological activities. This approach helps in understanding the interaction dynamics at a molecular level .

Data Tables

CompoundIC50 (μM)Biological Activity
UA-O-i0.71α-glucosidase Inhibition
UA-O-a2.51α-glucosidase Inhibition
UA-O-j15.23α-glucosidase Inhibition

Q & A

Q. How can the stereochemistry of this compound be reliably determined?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For example, monoclinic crystals (space group P21) with unit cell parameters (a = 8.156 Å, b = 12.005 Å, c = 13.475 Å, β = 90.52°) were used to confirm the spatial arrangement of analogous triterpenoids . Complement this with nuclear Overhauser effect (NOE) NMR experiments to validate intramolecular proton proximities. Cross-validate results using density functional theory (DFT) calculations to predict stable conformers .

Q. What are the recommended protocols for synthesizing derivatives of this compound?

Methodological Answer: Focus on regioselective functionalization of the acetoxy group at position 10 or the carboxylate at position 4a. Use protective groups (e.g., silyl ethers for hydroxyls) to avoid side reactions. For example, acetylation under mild conditions (e.g., acetic anhydride in pyridine at 0–5°C) preserves the labile oxo group at position 14 . Monitor reactions via TLC and HPLC-MS to track intermediate stability .

Q. How should researchers handle discrepancies in reported melting points or spectral data?

Methodological Answer: Discrepancies often arise from polymorphic forms or solvent residues. Reproduce synthesis and purification steps rigorously (e.g., recrystallize from ethyl acetate/hexane mixtures). Compare experimental NMR (¹H, ¹³C, DEPT) and IR spectra with computational predictions (e.g., ACD/Labs or Gaussian). Cross-reference with high-purity standards (>98%) and report solvent systems used for measurements .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer: Systematic meta-analysis is critical. For instance, if one study reports anti-inflammatory activity while another does not, verify assay conditions (e.g., cell lines, concentration ranges, controls). Use orthogonal assays (e.g., ELISA for cytokine inhibition and qPCR for gene expression). Check for impurities via LC-HRMS; even 2% contaminants (e.g., related saponins) can skew results .

Q. How can the stability of this compound under varying pH and temperature conditions be optimized?

Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines). Prepare buffered solutions (pH 2–9) and store samples at 25°C, 40°C, and 60°C. Analyze degradation products using UPLC-QTOF to identify vulnerable sites (e.g., ester hydrolysis at position 10). Stabilize the compound via lyophilization or encapsulation in cyclodextrins to protect against hydrolytic cleavage .

Q. What advanced techniques validate the compound’s interaction with biological targets?

Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff). Pair this with molecular docking (AutoDock Vina) to map binding poses on protein targets. For in-cell validation, employ fluorescence polarization assays or CRISPR-edited cell lines to confirm target engagement .

Q. How can synthetic byproducts be minimized during large-scale reactions?

Methodological Answer: Optimize reaction stoichiometry via Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use flow chemistry for precise control of residence time and heat transfer. Monitor reaction progress in real-time with inline FTIR or Raman spectroscopy. Purify via preparative SFC (supercritical fluid chromatography) to separate diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.